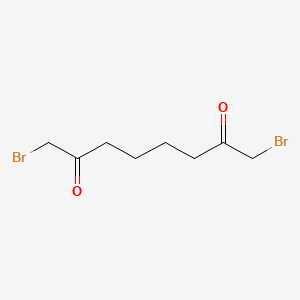

1,8-Dibromo-octane-2,7-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,8-Dibromo-octane-2,7-dione is an organic compound with the molecular formula C8H12Br2O2. It is a reagent used in the preparation of tetraamino alkane tetrahydrochlorides. This compound is characterized by the presence of two bromine atoms and two ketone groups, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,8-Dibromo-octane-2,7-dione can be synthesized through various organic synthesis routes. One common method involves the bromination of octane derivatives. For example, the reaction of cyclooctene with sulfuric acid followed by hydrobromination under catalytic conditions yields 1,8-dibromo-octane .

Industrial Production Methods

Industrial production of this compound typically involves the use of efficient brominating reagents such as oxalyl bromide and dimethyl sulfoxide. These reagents offer mild conditions, low cost, and short reaction times, providing dibromides and α-bromoketones in excellent yields .

Analyse Des Réactions Chimiques

Types of Reactions

1,8-Dibromo-octane-2,7-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

Oxidation and Reduction: The ketone groups can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

Bromination: Reagents like oxalyl bromide and dimethyl sulfoxide are commonly used for bromination reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the ketone groups to alcohols.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Reduction Products: Reduction of the ketone groups yields the corresponding alcohols.

Applications De Recherche Scientifique

1,8-Dibromo-octane-2,7-dione has several applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of tetraamino alkane tetrahydrochlorides.

Biology: The compound is used in the preparation of biologically active molecules.

Medicine: It serves as an intermediate in the synthesis of potential pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1,8-dibromo-octane-2,7-dione involves its reactivity with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, while the ketone groups can participate in various redox reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,8-Dibromooctane: Similar in structure but lacks the ketone groups.

1,8-Dichloro-octane-2,7-dione: Similar but with chlorine atoms instead of bromine.

Uniqueness

1,8-Dibromo-octane-2,7-dione is unique due to the presence of both bromine atoms and ketone groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable intermediate in various synthetic applications.

Activité Biologique

1,8-Dibromo-octane-2,7-dione (C8H12Br2O2) is a compound recognized for its potential biological activities, particularly in the field of antimicrobial research. This article explores the biological activity of this compound, examining its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H12Br2O2

- Molecular Weight : 299.99 g/mol

- IUPAC Name : this compound

- Structure : The compound features two bromine atoms and two ketone functional groups situated on an octane backbone.

| Property | Value |

|---|---|

| Melting Point | 12-16 °C |

| Boiling Point | 270-272 °C |

| Density | 1.477 g/mL at 25 °C |

| Flash Point | >230 °C |

Synthesis

This compound can be synthesized through various methods, including halogenation reactions and the use of specific reagents under controlled conditions. The synthesis typically involves starting from simpler brominated hydrocarbons, followed by oxidation to introduce the ketone groups.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 1 to 8 µg/mL for various tested strains, indicating strong bactericidal properties without detectable hemolytic activity at concentrations up to 50 µg/mL .

The antibacterial mechanism is believed to involve disruption of bacterial cell membranes and interference with cellular processes. The compound's structure allows it to interact with lipid bilayers effectively, leading to increased permeability and eventual cell lysis.

Case Studies

-

Antibacterial Activity Against Clinical Strains :

A study evaluated the efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated a rapid reduction in viable cell counts after exposure to the compound, with >5 log reduction observed within four hours . -

Toxicity Assessment :

In assessing the toxicity profile of the compound on mammalian cells, researchers found a favorable selectivity index when comparing cytotoxicity against macrophages versus its antimicrobial activity against Leishmania infantum. This suggests potential applications in treating infections while minimizing harm to host cells . -

Applications in Drug Development :

The compound has been explored as a lead structure for developing new antimicrobial agents due to its broad-spectrum activity. Ongoing research aims to modify its structure to enhance potency and reduce toxicity .

Propriétés

Formule moléculaire |

C8H12Br2O2 |

|---|---|

Poids moléculaire |

299.99 g/mol |

Nom IUPAC |

1,8-dibromooctane-2,7-dione |

InChI |

InChI=1S/C8H12Br2O2/c9-5-7(11)3-1-2-4-8(12)6-10/h1-6H2 |

Clé InChI |

NXDJDGKPCRSDAD-UHFFFAOYSA-N |

SMILES canonique |

C(CCC(=O)CBr)CC(=O)CBr |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.